molecular formula C14H21N3O2 B153351 tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate CAS No. 182416-05-3

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate

Cat. No.: B153351
CAS No.: 182416-05-3
M. Wt: 263.34 g/mol
InChI Key: ISNSIRJTXRMJAP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring substituted with a pyrimidinyl group and a tert-butyl ester group. It is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-(pyrimidin-2-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinyl group to a dihydropyrimidinyl group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidinyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new bioactive molecules with potential therapeutic applications.

Medicine: this compound is investigated for its potential use in drug discovery and development. It is a key intermediate in the synthesis of pharmaceutical compounds with various biological activities.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The piperidine ring provides conformational flexibility, allowing the compound to adopt the optimal orientation for binding.

Comparison with Similar Compounds

  • tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is unique due to the presence of the pyrimidinyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities. The tert-butyl ester group also enhances the compound’s stability and solubility, making it suitable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-pyrimidin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNSIRJTXRMJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592839
Record name tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182416-05-3
Record name tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

490 mg of the compound of step 2 of Example 25 was dissolved in 10 ml of ethanol, 100 mg of 10% palladium carbon was added, then the resultant mixture was agitated under hydrogen gas for 2 days. The catalyst was filtered out, the ethanol was distilled off, and the residue was refined with silica gel column chromatography (hexane:ethyl acetate=1:1) to obtain the above-referenced compound in an amount of 160 mg (yield of 33%).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Three

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